molecular formula C8H12N4 B8806738 5-(Pyrrolidin-1-yl)pyrazin-2-amine

5-(Pyrrolidin-1-yl)pyrazin-2-amine

Cat. No.: B8806738
M. Wt: 164.21 g/mol
InChI Key: XSYBQTMVQZSLGQ-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry and Bioactive Scaffolds

Heterocyclic chemistry is a broad and vital area of organic chemistry, as these structures are found in a vast number of natural products, pharmaceuticals, and agrochemicals. Bioactive scaffolds are core molecular frameworks that can be systematically modified to develop a range of biologically active compounds. 5-(Pyrrolidin-1-yl)pyrazin-2-amine is a prime example of a molecule built upon such a scaffold. Its structure is characterized by a pyrazine (B50134) ring, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, substituted with an amino group and a pyrrolidine (B122466) ring. This combination of a heteroaromatic system and a saturated heterocyclic ring provides a unique three-dimensional structure and a distribution of functional groups that are often key to biological activity.

Significance of Pyrazine and Pyrrolidine Moieties in Chemical Biology

The pyrazine ring is a well-established pharmacophore in medicinal chemistry, recognized for its presence in numerous biologically active compounds. acs.orgbeilstein-journals.org Its aromatic nature and the presence of two nitrogen atoms allow it to participate in various non-covalent interactions with biological targets, such as hydrogen bonding and pi-stacking. The pyrazine nucleus is a key component in a number of approved drugs, highlighting its therapeutic relevance. researchgate.net Pyrazine derivatives have been investigated for a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.gov

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is another privileged scaffold in drug discovery. nih.gov Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which can be crucial for selective binding to protein targets. The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, and its presence often enhances the aqueous solubility of a molecule, a desirable property for drug candidates. The stereochemistry of substituted pyrrolidine rings can also significantly influence biological activity.

The fusion of these two significant moieties in this compound results in a molecule with a rich chemical profile, suggesting its potential to interact with a variety of biological targets.

Overview of Academic Research Pertaining to this compound and Analogues

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, a significant body of research on closely related aminopyrazine and pyrazinamide (B1679903) derivatives provides valuable insights into its potential biological activities.

Research into 2-aminopyrazine (B29847) derivatives has recently identified compounds with promising antitumor activity. For instance, a series of novel 2-aminopyrazine derivatives were synthesized and evaluated for their inhibitory activities against cancer cell lines, with some compounds showing potent effects. Molecular modeling studies in this research suggested that these compounds might exert their effects by inhibiting key cellular targets like SHP2, a protein involved in cancer progression.

Furthermore, the synthesis of various substituted aminopyrazine derivatives has been a focus of medicinal chemistry research. For example, solid-phase synthesis methodologies have been developed to create libraries of N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives for the exploration of their therapeutic potential. acs.org These studies highlight the versatility of the aminopyrazine scaffold for chemical modification and the generation of diverse compound libraries for biological screening.

The table below summarizes findings for analogues of this compound, illustrating the types of biological activities that have been observed for this class of compounds.

Analogue Class Observed Biological Activity Key Research Finding Reference
2-Aminopyrazine DerivativesAntitumorCompound 3e showed potent inhibitory activity against H1975 and MDA-MB-231 cancer cells, potentially through SHP2 inhibition.
N-Substituted-2-aminothiazolo[4,5-b]pyrazinesPotential Therapeutic AgentsDevelopment of a solid-phase synthesis to create a diverse library of compounds for biological screening. acs.org
Chloro-substituted pyrazin-2-aminesCoordination ChemistryFormation of 1D and 2D coordination polymers with copper(I) bromide, demonstrating their potential as ligands. researchgate.net

It is important to note that while this research on analogous compounds is highly informative, dedicated studies on this compound are required to fully elucidate its specific biological profile and therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

5-pyrrolidin-1-ylpyrazin-2-amine

InChI

InChI=1S/C8H12N4/c9-7-5-11-8(6-10-7)12-3-1-2-4-12/h5-6H,1-4H2,(H2,9,10)

InChI Key

XSYBQTMVQZSLGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=C(N=C2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Pyrrolidin 1 Yl Pyrazin 2 Amine and Derivatives

Strategies for the Construction of the 5-(Pyrrolidin-1-yl)pyrazin-2-amine Core Structure

The formation of the central pyrazine (B50134) ring with the desired substitution pattern is a critical step in the synthesis of these compounds. Several classical and modern synthetic methods are employed to achieve this.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAE) is a common method for introducing the pyrrolidine (B122466) group onto a pre-existing pyrazine ring. chemistrysteps.commasterorganicchemistry.com This approach typically involves the reaction of a pyrazine derivative bearing a suitable leaving group, such as a halogen, at the 5-position with pyrrolidine. The pyrazine ring, being electron-deficient, is susceptible to attack by nucleophiles. masterorganicchemistry.com The presence of an activating group, such as a nitro group, can further facilitate this reaction. chemistrysteps.com

The general mechanism for SNAr involves the addition of the nucleophile (pyrrolidine) to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com Subsequently, the leaving group is eliminated, restoring the aromaticity of the pyrazine ring. chemistrysteps.com The reactivity of the leaving group often follows the order F > Cl > Br > I, which is contrary to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.com

A variety of strong nucleophiles, including amines like pyrrolidine, can be used in these reactions. chemistrysteps.com The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields.

Ring-Closure and Condensation Reactions for Pyrazine Formation

The construction of the pyrazine ring itself can be achieved through various ring-closure and condensation reactions. researchgate.netwikipedia.org These methods often start with acyclic precursors and build the heterocyclic ring system.

One of the oldest and most fundamental methods for pyrazine synthesis is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net The resulting dihydropyrazine (B8608421) is then oxidized to the aromatic pyrazine. researchgate.net Symmetrical starting materials often provide the best results in these reactions. researchgate.net

Another classical approach is the self-condensation of α-aminocarbonyl compounds to form a 3,6-dihydropyrazine, which is subsequently oxidized. researchgate.net Variations of this method, such as the Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879), are still in use today. wikipedia.org The Gastaldi synthesis (1921) represents another variation of this self-condensation approach. wikipedia.org

More recent developments include the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides to form a 1,2-dihydropyrazine precursor, which can then be converted to the pyrazine. researchgate.net

Metal-Catalyzed Coupling Reactions for Pyrazine Functionalization

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for the formation of carbon-nitrogen bonds in aromatic systems. wikipedia.orglibretexts.orgorganic-chemistry.org This methodology can be applied to the synthesis of this compound by coupling a 5-halopyrazine with pyrrolidine.

The Buchwald-Hartwig amination utilizes a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of an aryl halide with an amine. wikipedia.orgresearchgate.net The reaction has a broad substrate scope and is tolerant of many functional groups. wikipedia.org Several generations of catalyst systems have been developed, allowing for the use of a wide range of aryl halides and amines under increasingly mild conditions. wikipedia.org

The key steps in the catalytic cycle of the Buchwald-Hartwig amination include oxidative addition of the aryl halide to the palladium(0) complex, formation of a palladium-amido complex, and reductive elimination to yield the desired aryl amine and regenerate the catalyst. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective in these reactions. wikipedia.org

Development of Novel Synthetic Routes and Methodological Innovations

Research continues to focus on developing more efficient, sustainable, and versatile methods for the synthesis of pyrazine derivatives. One area of innovation is the use of acceptorless dehydrogenative coupling reactions catalyzed by earth-abundant metals like manganese. nih.govacs.org These reactions can form pyrazines from 2-amino alcohols, with water and hydrogen gas as the only byproducts, making them environmentally benign. acs.org

Microwave-assisted synthesis has also emerged as a valuable technique for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines, a related class of compounds, and similar principles can be applied to pyrazine synthesis. nih.gov This method often leads to shorter reaction times, higher yields, and a reduced environmental impact. nih.gov

Preparation of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is crucial for exploring structure-activity relationships and developing new compounds with tailored properties. This can be achieved by modifying either the pyrazine core, the pyrrolidine ring, or both.

Derivatives can be prepared by using substituted pyrrolidines in the nucleophilic aromatic substitution or metal-catalyzed coupling reactions described earlier. nih.govmdpi.comorganic-chemistry.orggoogle.comnih.govnih.gov For example, a variety of substituted pyrrolidin-2-ones can be synthesized from donor-acceptor cyclopropanes and primary amines. nih.govmdpi.comnih.gov These can then potentially be used as precursors for more complex derivatives.

Furthermore, functionalization of the pyrazine ring at other positions can be achieved through various methods, including electrophilic aromatic substitution (if the ring is sufficiently activated) or further nucleophilic substitution or cross-coupling reactions. The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which involves the fusion of a pyrazole (B372694) ring to the pyrazine, has also been extensively studied, offering another avenue for creating complex analogues. nih.govjst.go.jprsc.orgnih.gov

Below is a table summarizing some of the synthetic approaches for preparing derivatives:

Derivative Type Synthetic Approach Starting Materials Key Features
Substituted Pyrrolidine AnaloguesNucleophilic Aromatic Substitution5-Halopyrazin-2-amine, Substituted PyrrolidineVersatile for introducing various pyrrolidine moieties.
Substituted Pyrrolidine AnaloguesBuchwald-Hartwig Amination5-Halopyrazin-2-amine, Substituted PyrrolidineHigh functional group tolerance and broad substrate scope.
Fused Ring AnaloguesCyclocondensation Reactions5-Aminopyrazole derivatives, β-Dicarbonyl compoundsCreates complex polycyclic structures like pyrazolo[1,5-a]pyrimidines. nih.gov
Functionalized Pyrrolidine-2-one DerivativesRing-opening/LactamizationDonor-acceptor cyclopropanes, Primary aminesProvides access to pyrrolidin-2-one containing analogues. nih.govmdpi.com

Advanced Spectroscopic and Structural Characterization Techniques in 5 Pyrrolidin 1 Yl Pyrazin 2 Amine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-(Pyrrolidin-1-yl)pyrazin-2-amine in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and three-dimensional arrangement (stereochemistry and conformation).

Detailed research findings from ¹H and ¹³C NMR would reveal the precise chemical environment of each atom. For instance, the electron-donating nature of the amino (-NH₂) and pyrrolidinyl groups significantly influences the chemical shifts of the pyrazine (B50134) ring protons and carbons. The pyrrolidine (B122466) ring itself is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" or "twist" forms. acs.orgresearchgate.net The energy difference between these conformers is often small, leading to rapid interconversion at room temperature. researchgate.net Temperature-dependent NMR studies can be used to slow this interconversion, potentially allowing for the resolution and quantification of individual conformers. nih.gov

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for conformational analysis. NOESY detects through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. frontiersin.orgresearchgate.net For this compound, NOESY experiments could establish the spatial proximity between the protons on the pyrazine ring and those on the pyrrolidine ring, helping to define the preferred orientation of the pyrrolidine substituent relative to the pyrazine core. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Rationale
Pyrazine Ring H-3 / H-6~7.5 - 7.8~130 - 135Protons on the electron-deficient pyrazine ring, influenced by adjacent nitrogen atoms.
C-2N/A~155 - 160Carbon bearing the electron-donating amino group. nih.gov
C-3~7.5 - 7.8~130 - 135
C-5N/A~148 - 153Carbon bearing the electron-donating pyrrolidinyl group.
C-6~7.5 - 7.8~130 - 135
Pyrrolidine Ring α-CH₂ (N-CH₂)~3.3 - 3.6~45 - 50Aliphatic protons adjacent to the ring nitrogen, deshielded. chemicalbook.comspectrabase.com
β-CH₂ (C-CH₂-C)~1.9 - 2.2~24 - 28Aliphatic protons further from the nitrogen. chemicalbook.comspectrabase.com
Amine Group -NH₂~4.5 - 5.5 (broad)N/ABroad signal due to exchange; chemical shift is solvent and concentration dependent.

Note: Predicted values are based on data for analogous structures like 2-aminopyrazine (B29847) and substituted pyrrolidines. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Elucidation of Reaction Pathways and Pre-clinical Metabolites

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for confirming the molecular weight of this compound (C₈H₁₂N₄, MW: 164.21 g/mol ) and for elucidating its fragmentation patterns, which can be used to track reaction progress and identify metabolites. chemscene.com

In the context of reaction monitoring, MS can be used to follow the conversion of starting materials (e.g., a halopyrazine and pyrrolidine) into the final product. The disappearance of the molecular ions corresponding to the reactants and the appearance of the ion at m/z 165.1 [M+H]⁺ for the product confirms the progression of the reaction.

For pre-clinical studies, MS is the primary tool for identifying metabolites. The metabolic fate of this compound would likely involve oxidative pathways. acs.org Common metabolic transformations for such compounds include hydroxylation of the pyrrolidine ring, oxidation of the pyrazine ring, or N-dealkylation. nih.gov These modifications result in predictable mass shifts from the parent compound. For example, the addition of an oxygen atom (hydroxylation) would result in a metabolite detected at an m/z corresponding to [M+16+H]⁺. Tandem MS (MS/MS) experiments can be performed where the metabolite ion is isolated and fragmented, providing further structural information to pinpoint the site of modification. The fragmentation patterns of the parent compound are key to interpreting the spectra of its metabolites. lifesciencesite.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound
m/z (Mass/Charge)Proposed Fragment IonFormulaNotes
165[M+H]⁺C₈H₁₃N₄⁺Protonated molecular ion. The molecule follows the nitrogen rule, having an even molecular weight and an even number of nitrogen atoms.
136[M-C₂H₃]⁺C₆H₈N₄⁺Loss of an ethylene (B1197577) radical from the pyrrolidine ring.
122[M-C₃H₆]⁺C₅H₇N₄⁺Loss of a propylene (B89431) radical via cleavage of the pyrrolidine ring.
95[C₄H₅N₃]⁺C₄H₅N₃⁺Fragment corresponding to the aminopyrazine moiety after cleavage of the C-N bond to the pyrrolidine ring.
70[C₄H₈N]⁺C₄H₈N⁺Fragment corresponding to the pyrrolidine ring.

Note: Fragmentation is predicted based on common pathways for N-heterocyclic and amino compounds. Relative abundances depend on ionization energy.

Vibrational Spectroscopy (e.g., IR) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides a molecular fingerprint by detecting the vibrational modes of functional groups. Each functional group absorbs infrared radiation at a characteristic frequency range, allowing for the confirmation of their presence in the molecule.

For this compound, the IR spectrum would display characteristic bands for its constituent parts. The primary amine (-NH₂) group is expected to show a doublet of symmetric and asymmetric N-H stretching vibrations. nih.gov The C-H stretches from the aliphatic pyrrolidine ring will appear at a lower frequency than the C-H stretches from the aromatic pyrazine ring. The pyrazine ring itself will exhibit C=C and C=N stretching vibrations within the aromatic region. The position and shape of the N-H stretching bands can also provide insight into molecular interactions, such as intermolecular hydrogen bonding, which is expected to be a significant feature in the condensed phase. rsc.org

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500Medium
Primary Amine (-NH₂)N-H Bend (scissoring)1590 - 1650Medium-Strong
Aromatic C-HC-H Stretch3000 - 3100Weak-Medium
Aliphatic C-H (Pyrrolidine)C-H Stretch2850 - 2960Medium-Strong
Aromatic RingC=N and C=C Stretch1400 - 1600Medium-Strong
C-N BondsC-N Stretch (Aromatic and Aliphatic)1250 - 1360Medium-Strong

Note: These are typical ranges. Actual peak positions can be shifted by the electronic environment and intermolecular forces like hydrogen bonding.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, an electron density map can be generated, from which the exact coordinates of each atom can be determined.

Table 4: Hypothetical X-ray Crystallography Data for this compound
ParameterHypothetical ValueDescription
Crystal SystemMonoclinicA common crystal system for organic molecules.
Space GroupP2₁/cA frequently observed centrosymmetric space group.
Bond Length (C-N, pyrazine-pyrrolidine)~1.37 ÅReflects partial double bond character due to resonance.
Bond Length (N-H, amine)~0.90 ÅTypical length for an N-H bond.
Pyrrolidine ConformationEnvelope (Cγ-exo or Cγ-endo)The specific puckering of the five-membered ring. frontiersin.org
Key Intermolecular InteractionN-H···N (amine to pyrazine)Hydrogen bonding is expected to be a dominant packing force. rsc.org

Note: This table presents plausible data based on known structures of similar heterocyclic compounds. An actual crystallographic experiment is required for definitive data.

Computational and Theoretical Studies of 5 Pyrrolidin 1 Yl Pyrazin 2 Amine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of 5-(pyrrolidin-1-yl)pyrazin-2-amine. science.gov These calculations provide a detailed picture of the molecule's electron distribution, which is key to understanding its stability, reactivity, and spectroscopic characteristics. rsc.org

Detailed research findings from DFT studies on related pyrazine (B50134) derivatives show a strong correlation between calculated electronic properties and experimentally observed phenomena. science.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors. science.govucsb.edu The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. science.gov

Studies on similar pyrazine structures have used DFT to investigate relationships between electronic properties and functionalities like corrosion inhibition or photostability. science.govrsc.org Such calculations can predict how substituents on the pyrazine ring affect the electronic spectrum and other properties. science.gov For this compound, DFT can elucidate the influence of the pyrrolidine (B122466) and amine groups on the pyrazine core's electronic structure.

Table 1: Typical Quantum Chemical Descriptors and Their Significance

DescriptorSignificance
HOMO Energy Indicates electron-donating ability; related to reactivity with electrophiles. science.gov
LUMO Energy Indicates electron-accepting ability; related to reactivity with nucleophiles. science.gov
HOMO-LUMO Gap Correlates with chemical stability and reactivity. A larger gap implies higher stability. science.gov
Dipole Moment Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. researchgate.net
Electrostatic Potential Maps charge distribution, highlighting regions prone to electrophilic or nucleophilic attack. researchgate.net

These quantum-chemical methods are essential for predicting the molecule's behavior in various chemical environments and for designing derivatives with tailored electronic properties. scispace.comsuperfri.org

Molecular Dynamics Simulations and Conformational Analysis of this compound and Ligand-Target Complexes

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations provide critical insights into its conformational flexibility and its dynamic behavior when interacting with biological targets, such as proteins or enzymes. mdpi.com

Conformational analysis through MD reveals the preferred three-dimensional shapes of the molecule. The pyrrolidine ring is not planar and can adopt various puckered conformations, while the bond connecting it to the pyrazine ring allows for rotation. Understanding this flexibility is crucial, as the specific conformation of a ligand often dictates its binding affinity to a receptor.

When studying ligand-target complexes, MD simulations can assess the stability of the binding pose predicted by molecular docking. mdpi.comnih.govmanipal.edu Researchers monitor key metrics throughout the simulation:

Root Mean Square Deviation (RMSD): The RMSD of the protein's backbone atoms and the ligand is tracked to evaluate the stability of the complex. A stable RMSD value over the simulation time suggests a stable binding mode. mdpi.commdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein and the ligand. High fluctuations in certain protein residues may indicate their involvement in ligand binding or conformational changes. mdpi.com

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the target is analyzed to determine their strength and importance for binding affinity. mdpi.comnih.gov

In studies of related inhibitors, MD simulations have been used to generate multiple protein conformations for ensemble docking, providing a more realistic representation of the target's flexibility. mdpi.com These simulations confirm the reliability of docking predictions and provide a deeper understanding of the dynamic interactions that stabilize the ligand-target complex. nih.govnih.gov

Molecular Docking for Prediction of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. researchgate.net For this compound, which has been identified as a scaffold for kinase inhibitors, docking is used to place the molecule into the binding site of a target protein and to estimate its binding affinity. rsc.orgnih.govmdpi.com

The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound is generated and energy-minimized. The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm samples a large number of possible orientations of the ligand within the protein's active site. nih.gov

Scoring and Analysis: Each orientation, or "pose," is assigned a score that estimates the binding free energy. The top-scoring poses are then analyzed to identify key intermolecular interactions.

Studies on pyrazine-based inhibitors targeting kinases like TrkA, PIM-1, and HDACs have revealed common interaction patterns. rsc.orgjapsonline.commdpi.comresearchgate.net These interactions typically include:

Hydrogen Bonds: The amine group and the nitrogen atoms in the pyrazine ring of this compound are potential hydrogen bond donors and acceptors, respectively. These often form crucial interactions with amino acid residues like glutamic acid, aspartic acid, and asparagine in the kinase hinge region. nih.govjapsonline.com

π-π Stacking: The aromatic pyrazine ring can engage in π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or histidine. nih.gov

Hydrophobic Interactions: The non-polar pyrrolidine ring can fit into hydrophobic pockets within the binding site.

Table 2: Common Interacting Residues for Pyrazine-Based Kinase Inhibitors Identified via Docking

Target Kinase FamilyKey Interacting Amino Acid ResiduesType of Interaction
TrkA Methionine (Met)Hinge-binding via hydrogen bonds nih.gov
PIM-1 Glu171, Glu121, Lys67, Asp128Hydrogen bonds japsonline.com
CDK2 Leucine (Leu), Glutamic Acid (Glu)Hydrogen bonds in the ATP binding site nih.gov
HDAC Aspartic Acid (Asp), Histidine (His)Coordination with Zinc ion, Hydrogen bonds mdpi.com

Molecular docking studies help rationalize the structure-activity relationships (SAR) observed in a series of compounds and guide the design of more potent and selective analogues. mdpi.comresearchgate.net

Pharmacophore Modeling and Virtual Screening for Identification of Novel this compound-like Ligands

Pharmacophore modeling is a powerful tool in drug discovery used to identify novel compounds with the potential to bind to a specific biological target. japsonline.com A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to exert a particular biological effect.

For this compound and its analogues, a pharmacophore model can be generated based on the structure of known active compounds. nih.govjapsonline.com The key features of such a model would likely include:

Hydrogen Bond Acceptors (e.g., the pyrazine nitrogens).

A Hydrogen Bond Donor (e.g., the 2-amine group).

A Hydrophobic Group (e.g., the pyrrolidine ring).

An Aromatic Ring (the pyrazine core).

Once a statistically validated pharmacophore hypothesis is developed, it can be used as a 3D query to perform a virtual screen of large chemical databases (like ZINC or Asinex). japsonline.comresearchgate.net This process filters millions of compounds to identify those that match the pharmacophore model. The resulting "hit" compounds are then subjected to further analysis, such as molecular docking, to prioritize them for experimental testing. japsonline.com

For example, a computational screen was successfully used to identify a pyrazine-based pharmacophore that led to the development of potent TrkA inhibitors. rsc.orgnih.gov Similarly, pharmacophore models have been crucial in identifying inhibitors for PIM-1 kinase and other targets. nih.govjapsonline.com This approach accelerates the discovery of novel ligands that are structurally diverse but share the key interaction features of the original template molecule, this compound.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govvietnamjournal.ru For analogues of this compound, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the optimization of lead compounds. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the 3D properties of molecules. scienceopen.comjapsonline.comresearchgate.net These models generate contour maps that visualize regions where changes in steric, electrostatic, or hydrophobic properties are likely to increase or decrease biological activity. scienceopen.comjapsonline.com

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. ucsb.eduwiley.com These descriptors can be classified into several categories:

1D Descriptors: Molecular weight, count of specific atoms, etc.

2D Descriptors: Connectivity indices, topological indices, and structural fragments. researchgate.net

3D Descriptors: Properties derived from the 3D structure, such as steric fields (CoMFA) or similarity indices (CoMSIA). researchgate.net

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, and partial atomic charges calculated using methods like DFT. researchgate.net

For a series of this compound analogues, hundreds or even thousands of descriptors can be calculated. nih.gov A crucial step is then to select a small subset of relevant descriptors that have the highest correlation with biological activity while having low correlation with each other. nih.gov This selection process helps to avoid overfitting and creates a more robust and interpretable model. Studies on pyrazine and pyrimidine (B1678525) derivatives have successfully used techniques like stepwise multiple linear regression to identify the most critical descriptors for their models. nih.govidosi.org

A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous statistical validation is essential. nih.gov The dataset of compounds is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive performance on external data. nih.govmdpi.com

Key statistical parameters used for validation include:

Coefficient of Determination (r² or R²): This measures how well the model fits the training set data. A value close to 1 indicates a good fit. scienceopen.comjapsonline.commdpi.com

Cross-validated Coefficient of Determination (q² or Q²): This is determined using internal validation techniques like leave-one-out cross-validation. It assesses the model's robustness and predictive ability. A q² value greater than 0.5 is generally considered acceptable. scienceopen.comjapsonline.commdpi.com

External Validation (pred_r²): This is calculated using the test set and is a true measure of the model's predictive power on new data. An acceptable model should have a pred_r² > 0.6. idosi.orgmdpi.com

Root Mean Square Error (RMSE): This indicates the average deviation between predicted and actual values. Lower values signify a more accurate model. mdpi.com

Table 3: Common Statistical Metrics for QSAR Model Validation

ParameterDescriptionAcceptable Value
r² (R²) Goodness-of-fit for the training set.> 0.6 mdpi.com
q² (Q²) Predictive ability from internal cross-validation.> 0.5 mdpi.com
pred_r² Predictive ability for the external test set.> 0.6
RMSE The standard deviation of the prediction errors.As low as possible mdpi.com

QSAR studies on pyrazine and imidazopyrazine derivatives have produced statistically valid models with high predictive power, demonstrating the utility of this approach for guiding the synthesis of novel inhibitors. researchgate.netscienceopen.comjapsonline.com

Application of QSAR for Activity Prediction of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For derivatives of this compound, QSAR studies are instrumental in predicting their therapeutic potential, particularly as kinase inhibitors, and in guiding the design of more potent and selective molecules. nih.govijpsonline.com These models help to identify the key molecular features that govern the biological activity of these compounds. nih.gov

The development of a robust QSAR model involves calculating various molecular descriptors for a set of derivatives with known activities. nih.gov These descriptors, which quantify different aspects of a molecule's structure, can be categorized as electronic, steric, topological, and physicochemical. For pyrazine and pyrimidine derivatives, descriptors such as van der Waals volume, electron density, electronegativity, and lipophilicity (log P) have been shown to play a pivotal role in their biological activity. nih.govresearchgate.net

Statistical methods like Multiple Linear Regression (MLR) and more complex approaches like Artificial Neural Networks (ANN) are then employed to create a predictive model. nih.govrjpbr.com For instance, a QSAR study on a series of pyrazoline-based compounds found that lipophilicity, molecular solubility, and certain Jurs and shadow descriptors significantly influenced their antimycobacterial activity. researchgate.net Another study on pyrimidine derivatives targeting the VEGFR-2 receptor concluded that a non-linear ANN model was more powerful than MLR in predicting pharmacological activity, highlighting the complex relationship between structure and function. nih.gov

The resulting QSAR models are represented by an equation that can be used to estimate the activity of new, unsynthesized derivatives. nih.gov The statistical quality and predictive power of these models are rigorously validated using metrics like the squared correlation coefficient (R²), cross-validation coefficient (Q²), and Fischer statistics (F-test). ijpsonline.comnih.gov A high R² value (close to 1) indicates a good fit, while a Q² value greater than 0.5 suggests high predictability. nih.gov These validated models serve as a valuable tool for the virtual screening of large compound libraries, prioritizing the synthesis of candidates with the highest predicted potency. nih.gov

Table 1: Key Concepts in QSAR Modeling for Pyrazine Derivatives

ConceptDescriptionRelevance to this compound Derivatives
Molecular Descriptors Numerical values that characterize the structure and properties of a molecule (e.g., electronic, steric, topological).Descriptors like electron density, surface tension, and molecular volume are calculated to quantify features influencing kinase inhibition. nih.govmdpi.com
Statistical Methods Techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) used to build the model.MLR provides a linear equation, while ANN can capture more complex, non-linear relationships between descriptors and activity. nih.govrjpbr.com
Model Validation Process of assessing the reliability and predictive power of the QSAR model using statistical metrics (R², Q²).Ensures the model is robust and not a result of chance correlation, making it suitable for predicting the activity of new derivatives. nih.gov
Activity Prediction Using the validated QSAR model to estimate the biological activity of novel, untested compounds based on their structure.Allows for the prioritization of synthetic efforts on derivatives predicted to be most potent, accelerating the drug discovery process. researchgate.net

Investigation of Biological Activities and Mechanisms of Action Pre Clinical, in Vitro and Model Organism Studies

Identification and Characterization of Molecular Targets

The identification of specific molecular targets is a crucial first step in understanding a compound's mechanism of action. This involves a range of biochemical assays to determine interactions with proteins like enzymes, ion channels, and receptors.

Kinases are critical regulators of cell signaling, and their inhibition is a key strategy in modern drug discovery, particularly in oncology. While various pyrazine (B50134) derivatives have been investigated as kinase inhibitors, specific data on 5-(Pyrrolidin-1-yl)pyrazin-2-amine is limited. For instance, separate studies have described certain 2,6-disubstituted pyrazine derivatives as inhibitors of Casein Kinase 2 (CK2, or CSNK2) and PIM kinases. Another distinct series of pyrazine-based compounds, 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles, were identified as potent and selective inhibitors of Checkpoint Kinase 1 (CHK1).

However, dedicated enzymatic assays to determine the inhibitory activity (such as IC₅₀ values) of this compound against CHK1, PIM-1, or CSNK2 are not available in the reviewed scientific literature. Therefore, no quantitative data on its potential as a kinase inhibitor can be presented at this time.

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, making them important therapeutic targets. Modulation of these channels can have significant physiological effects. A comprehensive search of scientific databases did not yield any studies specifically investigating the modulatory effects of this compound on sodium channels or other ion channels. Consequently, its activity profile in this area remains uncharacterized.

Receptor binding assays are fundamental for discovering compounds that can act as agonists or antagonists, thereby modulating cellular responses. Despite the importance of such assays, no public data from receptor binding studies involving this compound could be located. Its affinity and selectivity for any specific physiological receptor are currently unknown.

Cellular Pathway Modulation and Biological Readouts

The evaluation of a compound's ability to inhibit the growth of cancer cell lines is a standard method for identifying potential anticancer agents. The pyrrolidine (B122466) and pyrazine scaffolds are found in various compounds with demonstrated antiproliferative effects.

Despite the interest in these chemical classes, specific studies detailing the antiproliferative activity of this compound against a panel of human cancer cell lines were not found in the public domain. As a result, data tables of IC₅₀ values or percentage growth inhibition for this specific compound cannot be provided.

Many natural and synthetic compounds containing nitrogen heterocycles possess antimicrobial or antioxidant properties. These activities are typically assessed through in vitro assays that measure the inhibition of microbial growth or the scavenging of free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

A thorough literature review did not uncover any specific experimental data on the antimicrobial or antioxidant potential of this compound. Therefore, its efficacy in these biological activities has not been established.

Mechanisms of Cell Growth Suppression

Derivatives of the this compound scaffold have been investigated for their effects on cell proliferation, with studies pointing towards mechanisms that include the disruption of DNA synthesis and interference with the cell cycle.

DNA Synthesis Inhibition: Certain pyrazine-containing compounds have demonstrated the ability to inhibit DNA synthesis. For instance, the tricyclic nucleoside TCN was found to decrease the incorporation of [methyl-3H]thymidine in L1210 cells, indicating a reduction in DNA synthesis. nih.gov This inhibition of DNA synthesis is a potential mechanism for the observed cell growth suppression, as it directly halts the replication process necessary for cell division. nih.gov

Cell Cycle Effects: The progression of the cell cycle is a tightly regulated process, and its disruption can lead to the cessation of cell growth. Some quinoxaline (B1680401) derivatives, which share structural similarities with pyrazine compounds, have been shown to induce cell cycle arrest at the G2/M phase. nih.gov Similarly, the nucleoside TCN has been observed to block cell cycle progression in the G1 phase or at the G1-S boundary, leading to an accumulation of cells in the S phase. nih.gov This disruption of the normal cell cycle sequence prevents cells from dividing and proliferating. Furthermore, inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response and cell cycle checkpoints, have been developed from pyrazine-based scaffolds. nih.gov These inhibitors can abrogate the G2 checkpoint arrest induced by DNA damaging agents, highlighting the role of this scaffold in modulating cell cycle control. nih.gov In previous studies on related compounds, active derivatives were found to induce apoptosis, which was associated with an increase in caspase 3/7 activity and a decrease in the percentage of cells in various phases of the cell cycle. nih.gov

Structure-Activity Relationship (SAR) Derivations from Biological Data

Impact of Pyrrolidine Moiety Modifications on Activity

The pyrrolidine ring is a key structural feature, and modifications to this moiety have been shown to have a substantial impact on biological activity. nih.gov The non-planar, three-dimensional nature of the saturated pyrrolidine ring allows for a thorough exploration of the pharmacophoric space. nih.gov

The position and nature of substituents on the pyrrolidine ring are critical. For example, in a series of pyrrolidine-2,5-dione derivatives, the type of substituent at the 3-position significantly affected anticonvulsant activity. nih.gov Specifically, derivatives with a 3-benzhydryl or 3-isopropyl group showed greater protection in the scPTZ test, while those with a 3-methyl group or no substitution were more active in the MES test. nih.gov In another example, fluorophenyl substituents at the 3-position of pyrrolidine sulfonamides resulted in better in vitro potency. nih.gov

The stereochemistry of the pyrrolidine ring is also a determining factor in biological activity. The introduction of a chiral pyrrolidine can impart selectivity towards specific biological targets. nih.gov For instance, a cis-3,4-diphenylpyrrolidine scaffold can force a molecule into a "U-shape" conformation, which is beneficial for inverse agonist activity at the RORγt receptor. nih.gov In the context of caspase inhibitors, substitutions at the 4-position of the pyrrolidine ring of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives significantly influenced their inhibitory activity. nih.gov Enantiomerically pure 4-fluoropyrrolidinyl derivatives were found to be potent inhibitors of caspases-3 and -7, with activity in the nanomolar range, which was 100-1000 times more efficient than their 4-methoxy counterparts. nih.gov A 4,4-difluorinated analog showed the most potent inhibition. nih.gov Conversely, 4-methoxy and 4-trifluoromethyl analogs had much lower potency, and 5-methoxymethyl derivatives were inactive. nih.gov

Interactive Table: Impact of Pyrrolidine Moiety Modifications on Biological Activity.

Compound Series Modification Effect on Activity
Pyrrolidine-2,5-diones 3-Benzhydryl or 3-isopropyl substituent Increased anticonvulsant activity (scPTZ test) nih.gov
Pyrrolidine-2,5-diones 3-Methyl or no substituent Increased anticonvulsant activity (MES test) nih.gov
Pyrrolidine sulfonamides 3-Fluorophenyl substituent Improved in vitro potency nih.gov
Pyrrolidine-based caspase inhibitors 4-Fluoropyrrolidinyl substituent Potent nanomolar inhibition of caspases-3 and -7 nih.gov
Pyrrolidine-based caspase inhibitors 4,4-Difluoropyrrolidinyl substituent Most potent inhibition of caspases-3 and -7 nih.gov
Pyrrolidine-based caspase inhibitors 4-Methoxy or 4-trifluoromethyl substituent Micromolar inhibition of caspases-3 and -7 nih.gov

Role of Pyrazine Substitution Patterns on Biological Response

The substitution pattern on the pyrazine ring is a critical determinant of the biological response for this class of compounds. nih.gov Research into pyrazinoic acid analogs as potential antimycobacterial agents has shown that substitutions at the 3, 5, and 6 positions of the pyrazine ring are key areas for modification to improve potency. nih.gov

Specifically, the introduction of alkylamino groups at the 3 and 5 positions of pyrazinoic acid resulted in analogs that were 5 to 10 times more potent than the parent compound. nih.gov In the context of kinase inhibitors, the substitution pattern on the pyrazine ring influences selectivity and potency. For a series of CHK1 inhibitors, a 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile scaffold was developed. nih.gov The nature of the substituent on the pyridin-2-ylamino moiety at the 5-position was found to be important for cellular activity and selectivity. nih.gov

In another study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which share a nitrogen-containing heterocyclic core, substitutions at the 3rd and 5th positions were essential for Trk kinase inhibition. mdpi.com Compounds with an amide or carboxamide at the 3-position and a pyrrolidine ring at the 5-position, especially with electronegative substituents, showed enhanced Trk inhibition. mdpi.com Furthermore, a 2,5-difluorophenyl or substituted pyridine (B92270) linked to the pyrrolidine at the 5-position contributed to increased activity. mdpi.com

Interactive Table: Role of Pyrazine and Related Heterocycle Substitution Patterns on Biological Response.

Scaffold Substitution Position Substituent Effect on Biological Response
Pyrazinoic Acid 3 and 5 Alkylamino group 5 to 10-fold increase in antimycobacterial potency nih.gov
3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile 5 Substituted pyridin-2-ylamino Important for cellular activity and selectivity as CHK1 inhibitors nih.gov
Pyrazolo[1,5-a]pyrimidine 3 Amide or carboxamide Enhanced Trk kinase inhibition mdpi.com
Pyrazolo[1,5-a]pyrimidine 5 Pyrrolidine ring (especially with electronegative substituents) Enhanced Trk kinase inhibition mdpi.com

Influence of Linker and Side Chain Variations on Molecular Activity

Variations in linkers and side chains attached to the core this compound scaffold play a significant role in modulating molecular activity. These elements can influence factors such as binding affinity, selectivity, and pharmacokinetic properties.

In the development of CDK4/6 inhibitors based on a pyrimidin-2-amine core, the nature of the side chain at the 5-position of the pyridine ring was found to be critical. nih.gov Specifically, a piperazin-1-ylmethyl group at this position was part of a highly potent and selective inhibitor. nih.gov

In the optimization of PLK4 inhibitors with an aminopyrimidine core, the introduction of different chain-linked hydrophilic fragments was explored to improve potency and stability. nih.gov The docking studies of these compounds showed that a morpholine (B109124) ring extended towards the solvent region, while another substituent group extended into a hydrophobic cavity, indicating the importance of the spatial arrangement and properties of these side chains. nih.gov

Interactive Table: Influence of Linker and Side Chain Variations on Molecular Activity.

Core Scaffold Linker/Side Chain Position Effect on Molecular Activity
Pyrimidin-2-amine piperazin-1-ylmethyl 5-position of a pyridine ring Contributed to high potency and selectivity for CDK4/6 nih.gov
Benzo nih.govnih.govnih.govtriazin-3-yl 4-(2-pyrrolidin-1-ylethoxy)phenyl]amine Attached to the core Resulted in a potent, orally active Src kinase inhibitor nih.gov

Pre Clinical Biopharmaceutical Characterization of 5 Pyrrolidin 1 Yl Pyrazin 2 Amine in Vitro Methodologies

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes)

In vitro metabolic stability assays are crucial for predicting the intrinsic clearance of a compound in the body, which in turn influences its half-life and oral bioavailability. These studies are typically conducted using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

The general procedure involves incubating the test compound, in this case, 5-(Pyrrolidin-1-yl)pyrazin-2-amine, with liver microsomes from different species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the compound is then used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).

For illustrative purposes, a study on a different compound, YZG-331, showed significant species-specific differences in metabolic stability in liver microsomes. The compound was metabolized by 14%, 11%, 6%, 46%, and 11% within 120 minutes in human, monkey, dog, rat, and mouse liver microsomes, respectively. nih.gov Such data is critical for selecting the appropriate animal model for further preclinical and toxicological studies. Another example with piperidine (B6355638) analogues showed improved metabolic stability in rat liver microsomes for certain compounds. nih.gov

Table 1: Illustrative In Vitro Metabolic Stability Data in Liver Microsomes This data is for illustrative purposes only and does not represent this compound.

SpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human> 60< 10
Rat3545
Mouse2080
Dog5515

Plasma Protein Binding Assays (In Vitro)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly impacts its pharmacokinetic and pharmacodynamic properties. nih.gov Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. Therefore, determining the plasma protein binding (PPB) is a critical step in preclinical characterization.

Equilibrium dialysis is a commonly used in vitro method for assessing PPB. In this technique, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. The system is allowed to reach equilibrium, and the concentration of the drug in both compartments is measured. The percentage of the drug bound to plasma proteins can then be calculated.

For example, the γ-secretase inhibitor RO4929097 was found to be extensively bound in human plasma (>97%), with a high affinity for AAG. nih.gov The binding of ceftazidime (B193861) to human serum albumin (HSA) has also been studied in detail, revealing that the interaction is primarily driven by hydrophobic forces. mdpi.com

Table 2: Illustrative In Vitro Plasma Protein Binding Data This data is for illustrative purposes only and does not represent this compound.

SpeciesPlasma Protein Binding (%)Major Binding Protein
Human92.5Albumin
Rat88.1Albumin
Mouse85.7Albumin
Dog95.2Albumin

In Vitro Permeability Assessments (e.g., PAMPA)

The ability of a drug to permeate biological membranes is a key determinant of its oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro tool used to predict passive transcellular permeability. nih.gov

In the PAMPA assay, a 96-well filter plate with an artificial lipid-infused membrane separates a donor compartment from an acceptor compartment. The test compound is added to the donor compartment, and after a specific incubation period, the amount of compound that has permeated into the acceptor compartment is quantified. sigmaaldrich.com This allows for the calculation of an effective permeability coefficient (Pe). The assay can be performed at different pH values to mimic various sections of the gastrointestinal tract. nih.gov While PAMPA is a useful screening tool for passive diffusion, it does not account for active transport mechanisms. nih.gov

Studies have shown a strong correlation between PAMPA permeability and human intestinal absorption for many compounds. nih.gov For instance, a study on cyclic peptide natural products demonstrated a wide range of permeabilities using the PAMPA assay, highlighting the influence of molecular conformation on membrane permeability. escholarship.org

Table 3: Illustrative In Vitro Permeability Data (PAMPA) This data is for illustrative purposes only and does not represent this compound.

CompoundApparent Permeability (Papp, 10⁻⁶ cm/s) at pH 7.4Permeability Classification
Illustrative Compound A0.5Low
Illustrative Compound B5.0Moderate
Illustrative Compound C15.0High

Solubility Evaluation (In Vitro)

Aqueous solubility is a fundamental physicochemical property that influences a drug's dissolution rate and subsequent absorption. Poor solubility can lead to low and variable bioavailability. In vitro solubility studies are therefore essential in early drug development.

Thermodynamic and kinetic solubility assays are commonly performed. Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution, typically determined by shaking an excess amount of the solid compound in a buffer at a specific pH for an extended period. Kinetic solubility, on the other hand, measures the concentration at which a compound precipitates from a solution when added from a stock solution, which is more relevant to the conditions encountered during in vitro assays.

The solubility of pyrazinamide (B1679903) derivatives, for example, has been noted as a critical factor in their in vitro testing, with some compounds showing limited solubility in aqueous-based testing media. mdpi.com

Table 4: Illustrative In Vitro Solubility Data This data is for illustrative purposes only and does not represent this compound.

pHThermodynamic Solubility (µg/mL)Kinetic Solubility (µg/mL)
2.0250300
6.55075
7.44560

Future Perspectives and Research Directions for 5 Pyrrolidin 1 Yl Pyrazin 2 Amine

Design of Next-Generation Analogues for Enhanced Activity and Specificity

The core structure of 5-(Pyrrolidin-1-yl)pyrazin-2-amine, which features a pyrazine (B50134) ring linked to a pyrrolidine (B122466) and an amine group, serves as a versatile scaffold for the design of new, more potent, and selective chemical entities. Future research will likely focus on systematic structural modifications to optimize its pharmacological profile.

Scaffold Hopping and Isosteric Replacement: A key strategy involves scaffold hopping, where the central pyrazine core could be replaced with other heterocyclic systems like pyrimidine (B1678525) or pyrazole (B372694) to explore different interaction patterns with biological targets. nih.govmdpi.com For instance, research on pyrimidin-2-amine derivatives has yielded potent inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy. nih.gov This suggests that modifying the core of this compound could lead to inhibitors of other kinases.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will be crucial. This involves synthesizing a library of analogues by modifying specific parts of the molecule:

The Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring can alter the compound's steric and electronic properties, potentially improving target binding and selectivity. The stereochemistry of these substituents can also be critical, as seen in other pharmacologically active molecules where different enantiomers exhibit vastly different potencies. researchgate.netnih.gov

The Amine Group: The primary amine on the pyrazine ring is a key hydrogen bonding group. It could be acylated or substituted to explore interactions with different pockets of a target protein.

The Pyrazine Ring: Substitution on the pyrazine ring itself could fine-tune the electronic properties of the entire molecule, impacting its binding affinity and pharmacokinetic properties.

These modifications aim to enhance interactions with specific biological targets while minimizing off-target effects, thereby improving both efficacy and the safety profile of potential drug candidates. mdpi.com

Modification SiteStrategyPotential OutcomeRelevant Research Context
Pyrazine CoreScaffold Hopping (e.g., to Pyrimidine, Pyrazole)Alter target profile (e.g., kinase selectivity), improve novelty.Development of pyrimidine-based PLK4 inhibitors. nih.gov
Pyrrolidine MoietySubstitution, Stereochemical variationEnhance binding affinity, improve pharmacokinetic properties.Stereochemistry affecting MAGL binding in pyrrolidin-2-ones. researchgate.net
Amino GroupAcylation, AlkylationModulate hydrogen bonding, explore new binding pockets.Design of 5-aminopyrazoles as kinase inhibitors. mdpi.com

Exploration of Novel Therapeutic Applications Based on Mechanistic Insights

The structural motifs within this compound are present in a variety of biologically active compounds, suggesting a broad range of potential therapeutic applications that are yet to be explored. nih.gov

Oncology: The amino-pyrazine and amino-pyrazole scaffolds are well-established in the development of kinase inhibitors for cancer treatment. nih.govmdpi.com For example, pyrimidine analogues have been designed as potent inhibitors of PLK4, a kinase overexpressed in many cancers, while certain 5-aminopyrazoles inhibit Bruton's tyrosine kinase (BTK), a target in B-cell malignancies. nih.govmdpi.com Investigating the inhibitory activity of this compound and its future analogues against a panel of cancer-related kinases is a promising research direction.

Neurodegenerative Diseases: Pyrrolidine-containing compounds and molecules targeting adenosine (B11128) receptors have shown potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease. researchgate.netnih.govmdpi.com For example, piperazine-containing thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been developed as potent adenosine A2A receptor inverse agonists. mdpi.com Given its structural features, this compound could be evaluated for activity at such neurological targets. Furthermore, inhibitors of monoacylglycerol lipase (B570770) (MAGL), some of which contain pyrrolidin-2-one scaffolds, are being investigated for central nervous system (CNS) disorders. researchgate.net

Inflammatory and Infectious Diseases: Pyrazoline derivatives have demonstrated significant anti-inflammatory and antimycobacterial properties. nih.gov The pyrazole ring, a close relative of pyrazine, is a core component of many anti-inflammatory drugs. mdpi.com This suggests that the this compound scaffold could be a starting point for developing novel anti-inflammatory or anti-infective agents.

Integration of Advanced Computational and Experimental Approaches in Drug Discovery

The discovery and optimization of drug candidates based on the this compound scaffold can be significantly accelerated by integrating computational and experimental methods. mdpi.comnih.gov This synergistic approach allows for a more rational and efficient drug design process.

Computational (In Silico) Methods:

Molecular Docking and Virtual Screening: These techniques can predict how analogues of this compound might bind to the active sites of various protein targets. mdpi.comresearchgate.net Virtual screening can be used to rapidly test large libraries of virtual compounds against a specific target, prioritizing a smaller, more manageable number for synthesis and experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to establish a mathematical relationship between the chemical structures of a series of analogues and their biological activity. mdpi.comnih.gov These models help in predicting the activity of newly designed compounds before they are synthesized. researchgate.net

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues. nih.gov Early prediction of properties like solubility, permeability, and potential for drug-drug interactions helps in weeding out compounds that are likely to fail in later stages of development. nih.govresearchgate.net

Experimental Validation:

Synthesis and In Vitro Assays: The most promising candidates identified through computational screening are then synthesized. mdpi.com Their biological activity is confirmed through experimental methods, such as in vitro enzyme inhibition assays or cell-based functional assays. nih.gov

Biophysical and Structural Analysis: Techniques like X-ray crystallography can provide a detailed, atomic-level picture of how a compound binds to its target protein. This information is invaluable for structure-based drug design, allowing for further refinement of the compound to improve its binding affinity and specificity. nih.gov

Stability and Permeability Assays: Experimental tests, such as plasma stability and liver microsomal stability assays, provide real-world data to validate or refine the computational ADMET predictions. nih.govnih.gov

PhaseComputational ApproachExperimental ApproachObjective
Hit IdentificationVirtual Screening, Molecular DockingHigh-Throughput Screening (HTS)Identify initial active compounds. mdpi.comnih.gov
Lead OptimizationQSAR, Molecular DynamicsSAR by synthesis, In vitro enzyme/cell assaysEnhance potency and selectivity. mdpi.comnih.gov
Pharmacokinetic ProfilingADMET PredictionPlasma stability, Microsomal stability, Permeability assaysEvaluate drug-like properties. nih.govnih.gov
Mechanism of ActionMolecular DockingX-ray Crystallography, Biophysical binding assaysConfirm target engagement and binding mode. nih.gov

Development of Analytical Methods for Quantification in Complex Research Matrices

For any compound to advance through preclinical and potentially clinical development, robust and validated analytical methods are essential. These methods are necessary for accurately quantifying the compound's concentration in complex biological samples such as blood, plasma, and tissue homogenates.

Future work must include the development of sensitive and specific analytical techniques, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The goals of this development would be:

Method Validation: Establishing a fully validated method according to regulatory guidelines, ensuring its accuracy, precision, linearity, and stability. This involves rigorous testing to confirm the method is reliable for its intended purpose. unodc.org

Pharmacokinetic Studies: A validated analytical method is a prerequisite for conducting pharmacokinetic (PK) studies. These studies determine how a potential drug is absorbed, distributed, metabolized, and excreted by the body, which are critical parameters for understanding its behavior in a biological system.

Characterization and Quality Control: Analytical methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are vital for confirming the structure and purity of the synthesized compound and its analogues, ensuring the quality of the material used in biological testing. mdpi.commdpi.com

The development of these methods is a foundational step that underpins the entire research and development process, from early in vitro experiments to in vivo efficacy studies. unodc.org

Q & A

Basic: What are the synthetic routes for 5-(Pyrrolidin-1-yl)pyrazin-2-amine, and how are reaction conditions optimized?

Answer:
The compound can be synthesized via condensation reactions between pyrazin-2-amine derivatives and pyrrolidine-containing reagents. Key methods include:

  • Nucleophilic substitution : Reacting halogenated pyrazines (e.g., 5-bromopyrazin-2-amine) with pyrrolidine under basic conditions (e.g., Na₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (90–150°C) .
  • Pd-catalyzed coupling : For sterically hindered substrates, Pd(PPh₃)₄-mediated cross-coupling reactions improve yields, as seen in analogous pyridine- and pyrazole-based syntheses .
    Optimization focuses on solvent choice (e.g., DME:H₂O mixtures), catalyst loading (10 mol%), and reaction time (1–3 hours) to minimize side products .

Basic: How is structural characterization performed for this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns; pyrrolidine protons appear as multiplets (δ 1.8–3.5 ppm), while pyrazine aromatic protons resonate at δ 7.5–8.5 ppm .
    • IR : N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) verify amine and pyrrolidine groups .
  • Elemental analysis : Validate molecular formula (C₈H₁₂N₄) with ≤0.3% deviation .

Advanced: What QSAR parameters correlate with the bioactivity of pyrazin-2-amine derivatives?

Answer:
For antibacterial pyridin-2-amine analogs, QSAR models highlight:

  • Lipophilicity (Log P) : Optimal Log P ~2.5 enhances membrane permeability .
  • Steric parameters (SMR) : Higher SMR values (e.g., >100 cm³/mol) improve steric interactions with bacterial targets .
  • Electronic effects : Electron-withdrawing substituents (e.g., -F, -Cl) increase electrophilicity, enhancing target binding .
    These parameters should guide functionalization of this compound for antimicrobial or anticancer applications.

Advanced: How can molecular docking studies predict the kinase inhibitory activity of this compound?

Answer:

  • Target selection : Prioritize kinases like TRK or ATR, where pyrrolidine-pyrazine hybrids show promise .
  • Docking workflow :
    • Prepare ligand structures (e.g., protonation states using MOE or AutoDock).
    • Use crystal structures (e.g., PDB ID 6VSB for TRK) to model binding pockets.
    • Score interactions (e.g., hydrogen bonds with hinge regions, hydrophobic contacts with pyrrolidine) .
    • Validate with MD simulations to assess stability .

Advanced: How to address contradictory bioactivity data in SAR studies?

Answer:
Contradictions often arise from:

  • Solubility vs. permeability : High Log P improves permeability but reduces aqueous solubility, limiting in vitro activity. Use shake-flask assays to measure Log D (pH 7.4) .
  • Steric clashes : Bulky substituents may hinder target binding despite favorable QSAR predictions. Perform X-ray crystallography or mutagenesis to identify steric incompatibilities .
  • Off-target effects : Screen against related kinases (e.g., VEGFR, PDGFR) to rule out promiscuity .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves (nitrile), lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential respiratory irritation (no specific OEL data available; follow ALARA principles) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What in vivo models are suitable for evaluating its therapeutic potential?

Answer:

  • Cancer : Xenograft models (e.g., NCI-H460 lung cancer) to assess TRK/ATR inhibition efficacy. Monitor tumor volume and survival rates .
  • Infection : Murine neutropenic thigh models for antibacterial testing, using strains like S. aureus (MIC ≤2 µg/mL target) .
  • PK/PD : Measure plasma half-life (target >4 hours) and bioavailability (≥30%) via LC-MS/MS .

Advanced: How to design analogs with improved metabolic stability?

Answer:

  • Block metabolic soft spots : Replace labile protons (e.g., methyl groups on pyrrolidine) to prevent CYP450 oxidation .
  • Isosteric replacement : Substitute pyrazine with pyridazine to reduce hepatic clearance .
  • Prodrug strategies : Introduce phosphonate or ester moieties for sustained release .

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